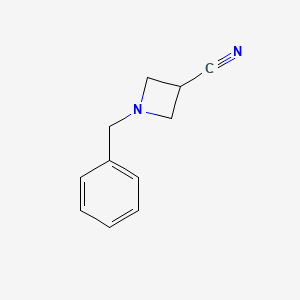

N-Benzyl-3-cyanoazetidine

Descripción general

Descripción

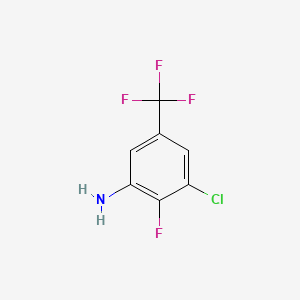

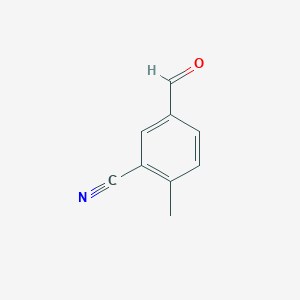

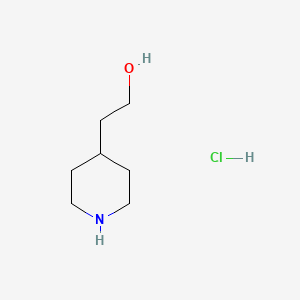

N-Benzyl-3-cyanoazetidine is a synthetic compound with the CAS Number: 94985-26-9 . It has a molecular weight of 172.23 and a linear formula of C11H12N2 .

Molecular Structure Analysis

The molecular structure of this compound consists of 11 carbon atoms, 12 hydrogen atoms, and 2 nitrogen atoms . The exact structure would require more detailed spectroscopic analysis.Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, similar compounds have been involved in various reactions . For instance, a free radical reaction pathway initiated by AIBN was used to construct the benzylic sp3 C–SCN bond .Physical And Chemical Properties Analysis

This compound has a boiling point of 296℃, a density of 1.11, and a flash point of 126℃ . It is recommended to be stored at a temperature between 2-8°C .Aplicaciones Científicas De Investigación

Synthesis Enhancement

N-Benzyl-3-cyanoazetidine is a key component in the synthesis of various compounds. A study by (He et al., 2016) demonstrates an efficient synthesis method for benzazetidines, a rarely explored compound in N-heterocyclic chemistry, through palladium-catalyzed intramolecular C−H amination of N-benzyl picolinamides.

Catalysis and Biological Activity

In the field of medicinal chemistry, this compound plays a role in the development of inhibitors for various enzymes. Research by (Falgueyret et al., 2001) identified compounds with a 1-cyanoazetidine ring as potent and reversible inhibitors of cathepsins K and L.

Antibacterial Applications

This compound is used in synthesizing novel antibiotics. A study by (Ikee et al., 2008) shows the synthesis of fluoroquinolones, where N-Benzyl-3-bromoazetidine derivatives exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA).

Diverse Chemical Syntheses

The compound has been used in various other chemical syntheses, such as the synthesis of benzoxazolones and 2-aryl-1,3-oxazinane derivatives. Studies like those by (Ram & Soni, 2013) and (Okimoto et al., 2012) highlight its utility in creating compounds with various biological activities.

Safety and Hazards

Propiedades

IUPAC Name |

1-benzylazetidine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c12-6-11-8-13(9-11)7-10-4-2-1-3-5-10/h1-5,11H,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWARBUNVUNGRQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CC2=CC=CC=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60600247 | |

| Record name | 1-Benzylazetidine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60600247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

94985-26-9 | |

| Record name | 1-Benzylazetidine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60600247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(4-Amino-2-fluorophenoxy)phenyl]-N,N-dimethylamine](/img/structure/B1319343.png)

![Methyl 1-methyl-1H-[1,2,4]triazole-3-carboxylate](/img/structure/B1319363.png)